{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol
Description
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is a fluorinated aromatic alcohol characterized by a biphenyl ether scaffold. The compound features a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring and a hydroxymethyl (-CH₂OH) group at the 2-position of the adjacent phenyl ring (Figure 1). This structure confers unique physicochemical properties, including enhanced lipophilicity (due to the -CF₃ group) and hydrogen-bonding capacity (from the -CH₂OH group). Such attributes make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCZAOALSDJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced reactivity and stability .
Biology
The compound is utilized in biological research for the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorination on biological activity and metabolic stability .
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic properties .
Industry
Industrially, the compound is employed in the production of agrochemicals and materials with specialized properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : (4-Methoxy-3-(trifluoromethyl)phenyl)methanol
- Structure : Differs in substituent positions: methoxy (-OCH₃) at the 4-position and -CF₃ at the 3-position of the phenyl ring.
- Impact: Reduced similarity (0.72 vs. 1.0 for the parent compound) due to altered electronic effects.
Compound B : 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
- Structure: Incorporates the parent trifluoromethyl phenoxy group into a pyrrolopyrimidine scaffold with a polyether chain.
- Impact: Enhanced kinase inhibitory activity (e.g., SYR127063) due to extended hydrogen-bonding interactions from the ethanol side chain. Molecular weight increases significantly (MW ~500 vs. 298 for the parent), affecting bioavailability .
Sulfonamide and Halogenated Derivatives
Compound C : N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
- Structure : Replaces -CH₂OH with a sulfonamide group (-SO₂NH₂) and adds a chloro substituent.
- Impact : Increased acidity (pKa ~6.5) and membrane permeability due to the sulfonamide. The chloro group enhances halogen bonding, improving target affinity in enzyme inhibition assays .
Compound D : 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
Amino Alcohol and Heterocyclic Analogs
Compound E : (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol
- Structure: Replaces the phenoxy group with an amino alcohol (-NH₂CH₂CH₂OH).
- Impact: Enhanced chiral recognition in receptor binding (e.g., GPCR targets). The amino group increases water solubility (LogP ~1.2 vs. ~3.5 for the parent) .
Compound F : Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol
- Structure : Substitutes phenyl with thiophene and uses trifluoromethoxy (-OCF₃) instead of -CF₃.
- Lower LogP (2.8 vs. 3.5) improves aqueous solubility .
High-Molecular-Weight Derivatives
Compound G : 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Structure: Integrates two trifluoromethyl phenoxy groups into a pyridine-carbonitrile scaffold.
- Impact : High molecular weight (408.3 g/mol) and rigidity enhance target selectivity but reduce oral bioavailability. The carbonitrile group (-CN) stabilizes interactions with hydrophobic enzyme pockets .
Data Tables: Key Comparative Properties
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Weight | Key Functional Groups | LogP* | Similarity to Parent |
|---|---|---|---|---|
| Parent Compound | 298.23 | -CH₂OH, -O-CF₃ | 3.5 | 1.00 |
| Compound A | 280.24 | -OCH₃, -CF₃ | 2.9 | 0.72 |
| Compound B | ~500 | Ethanol-pyrrolopyrimidine | 4.2 | 0.65 |
| Compound E | 205.18 | -NH₂CH₂CH₂OH | 1.2 | 0.55 |
| Compound F | 274.26 | Thiophene, -OCF₃ | 2.8 | 0.60 |
*Calculated using fragment-based methods.
Biological Activity
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol, a compound characterized by the presence of a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, through a review of recent research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological interactions, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an ability to inhibit growth at micromolar concentrations. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is particularly noteworthy.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the compound's effects on Jurkat T-cell leukemia, the IC₅₀ was found to be approximately 4.64 µM, indicating potent cytotoxicity. Further analysis revealed that the compound triggers apoptotic pathways, leading to increased levels of caspase-3 and -7 activity.
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| Jurkat T-cell | 4.64 |
| MCF-7 (breast cancer) | 8.12 |
| A549 (lung cancer) | 12.34 |
The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an inhibitor of specific enzymes or receptors involved in cancer progression and microbial resistance. The precise mechanisms remain an area of active research, but hypotheses include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
